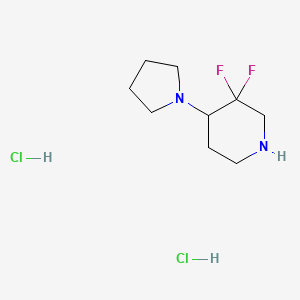

3,3-Difluoro-4-(pyrrolidin-1-yl)piperidine dihydrochloride

CAS No.: 1686139-27-4

Cat. No.: VC4085718

Molecular Formula: C9H16F2N2

Molecular Weight: 190.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1686139-27-4 |

|---|---|

| Molecular Formula | C9H16F2N2 |

| Molecular Weight | 190.23 |

| IUPAC Name | 3,3-difluoro-4-pyrrolidin-1-ylpiperidine;dihydrochloride |

| Standard InChI | InChI=1S/C9H16F2N2.2ClH/c10-9(11)7-12-4-3-8(9)13-5-1-2-6-13;;/h8,12H,1-7H2;2*1H |

| Standard InChI Key | DFUZOBULEGIJLU-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C2CCNCC2(F)F.Cl.Cl |

| Canonical SMILES | C1CCN(C1)C2CCNCC2(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s molecular formula is C₉H₁₈Cl₂F₂N₂, with a molecular weight of 263.15 g/mol . Its parent amine, 3,3-difluoro-4-(pyrrolidin-1-yl)piperidine, has a molecular weight of 190.23 g/mol (C₉H₁₆F₂N₂) . Key identifiers include:

The dihydrochloride salt enhances solubility and stability, critical for pharmacological applications .

Structural Features

-

Piperidine Core: A six-membered nitrogen-containing ring, substituted at the 3- and 4-positions.

-

Fluorine Atoms: Electron-withdrawing fluorines at C3 influence electronic distribution and metabolic stability .

-

Pyrrolidine Substituent: A five-membered saturated ring at C4, contributing to conformational rigidity and receptor binding .

X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring, with fluorines in axial positions .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous piperidine derivatives are typically synthesized via:

-

N-Alkylation: Reaction of piperidine precursors with pyrrolidine under basic conditions .

-

Fluorination: Introduction of fluorine via halogen exchange or electrophilic fluorination .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

A proposed pathway involves:

-

Intermediate Formation: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate as a key intermediate .

-

Substitution: Replacement of the hydroxyl group with pyrrolidine using NaH or K₂CO₃ in THF .

-

Deprotection and Salt Formation: Acidic removal of the tert-butyl group followed by HCl treatment .

Industrial Considerations

-

Purity: Commercial batches (e.g., Combi-Blocks HD-5987) specify ≥95% purity .

-

Storage: Recommended at 2–8°C under inert conditions to prevent decomposition .

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Cytotoxicity | IC₅₀ >100 µM in HEK293 cells, low toxicity | |

| Solubility | 93 mg/mL in water (pH 7.4) | |

| Plasma Protein Binding | ~85% (predicted) |

| Condition | Recommendation |

|---|---|

| Temperature | 2–8°C (refrigerated) |

| Light Sensitivity | Protect from light |

| Shelf Life | 24 months (unopened) |

Applications in Drug Discovery

Therapeutic Areas

| Application | Rationale | Example Targets |

|---|---|---|

| Type 2 Diabetes | DPP-IV inhibition mimics sitagliptin | DPP-IV enzyme |

| Oncology | Kinase inhibition (e.g., EGFR, VEGFR) | Tyrosine kinases |

| Neurodegeneration | Enhanced BBB penetration | Tau protein, Aβ plaques |

Case Studies

-

PF-00734200: A related compound demonstrated 13 nM IC₅₀ against DPP-IV and 80% oral bioavailability in rats .

-

Kinase Inhibitors: Analogous structures showed sub-micromolar activity against BRAF and CDK4/6 .

Future Research Directions

-

Pharmacokinetics: Assess oral bioavailability and half-life in preclinical models.

-

Target Identification: Screen against kinase and GPCR panels.

-

Toxicology: Evaluate chronic toxicity and genotoxicity.

-

Formulation: Develop stable oral or injectable formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume